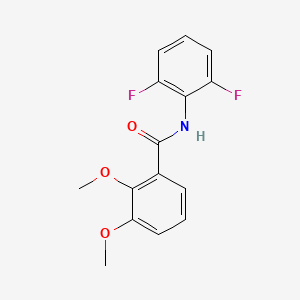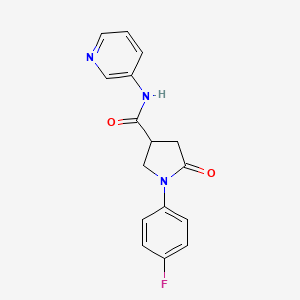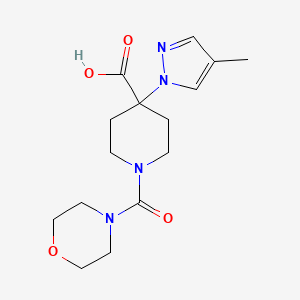![molecular formula C16H21F3N2O2 B5413650 N-ethyl-N-phenyl-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide](/img/structure/B5413650.png)
N-ethyl-N-phenyl-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-ethyl-N-phenyl-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide” is an amide with a trifluoromethyl group and a morpholine ring. Amides are a type of functional group that consist of a carbonyl group (a carbon atom double-bonded to an oxygen atom) linked to a nitrogen atom. The trifluoromethyl group (-CF3) is a functional group in organofluorines that has three fluorine atoms attached to a single carbon atom. Morpholine is a common heterocycle, consisting of a six-membered ring with four carbon atoms and one nitrogen and one oxygen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate amine (in this case, N-ethyl-N-phenylamine) with a suitable carboxylic acid derivative (possibly 3-[2-(trifluoromethyl)morpholin-4-yl]propanoic acid or a derivative thereof). The exact conditions and reagents would depend on various factors, including the specific properties of the starting materials and the desired yield and purity .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the amide functional group, which would likely be involved in hydrogen bonding and other intermolecular interactions. The trifluoromethyl group is highly electronegative, which could influence the compound’s reactivity and physical properties .Chemical Reactions Analysis
As an amide, this compound could undergo various reactions, including hydrolysis, reduction, and reactions with Grignard reagents. The presence of the trifluoromethyl group could also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the electronegative trifluoromethyl group could increase the compound’s solubility in polar solvents .Safety and Hazards
Orientations Futures
Future research on this compound could involve further studies of its synthesis, properties, and potential applications. This could include exploring more efficient or environmentally friendly synthesis methods, investigating its behavior under various conditions, and testing its activity against various biological targets .
Propriétés
IUPAC Name |
N-ethyl-N-phenyl-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O2/c1-2-21(13-6-4-3-5-7-13)15(22)8-9-20-10-11-23-14(12-20)16(17,18)19/h3-7,14H,2,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBOTJPKOHSGSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CCN2CCOC(C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-bromo-2-methoxybenzyl)amino]-1-phenylethanol hydrochloride](/img/structure/B5413568.png)
![4-[3-(methoxymethyl)pyrrolidin-1-yl]-2-pyridin-2-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5413577.png)
![(4aS*,8aR*)-1-propyl-6-{[6-(trifluoromethyl)pyridin-3-yl]methyl}octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5413580.png)

![2-{2-[5-(4-nitrophenyl)-2-furyl]vinyl}-8-quinolinol](/img/structure/B5413593.png)
![N-{5-[2-(1,3-benzodioxol-5-yl)vinyl]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B5413603.png)
![(3R*,3aR*,7aR*)-1-(cyclopropylacetyl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5413610.png)
![(3R*,4R*)-3-hydroxy-4-[(trans-4-hydroxycyclohexyl)amino]-N-(2-methylphenyl)-1-pyrrolidinecarboxamide](/img/structure/B5413620.png)
![5-{[(3S*,4R*)-4-amino-3-methoxypiperidin-1-yl]methyl}-N-propylpyrimidin-2-amine](/img/structure/B5413623.png)
![6-(2-methylphenyl)-N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5413624.png)
![N'-[(4-bromophenyl)sulfonyl]-2-methyl-N-phenylbenzenecarboximidamide](/img/structure/B5413626.png)

![methyl 3-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4-methylbenzoate](/img/structure/B5413644.png)
